![molecular formula C13H15N3O B3938717 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine](/img/structure/B3938717.png)
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Overview
Description
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first synthesized by Pfizer in 2004 and has been the subject of numerous scientific studies due to its potential as a cancer treatment.
Mechanism of Action
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 binds to the ATP-binding site of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). This leads to cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been shown to have an antiproliferative effect on cancer cells, inducing G1 cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and drug resistance.
Advantages and Limitations for Lab Experiments
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has several advantages for lab experiments, including its specificity for CDK4 and CDK6, its ability to induce G1 cell cycle arrest, and its potential as a cancer treatment. However, it also has some limitations, including its low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991, including:
1. Combination therapy: 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been shown to be effective in combination with other cancer treatments, such as chemotherapy and targeted therapies. Further research is needed to determine the optimal combination and dosing schedule.
2. Biomarker identification: 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has shown variable efficacy in clinical trials, suggesting that patient selection based on biomarkers may be necessary for optimal treatment outcomes.
3. Resistance mechanisms: Resistance to 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been observed in some patients, and further research is needed to understand the underlying mechanisms and develop strategies to overcome resistance.
4. Alternative targets: CDK4 and CDK6 inhibitors have shown promise as cancer treatments, but there may be alternative targets in the cell cycle pathway that could be targeted for improved efficacy.
Scientific Research Applications
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of CDK4 and CDK6, which are involved in cell cycle regulation and are often overactive in cancer cells. 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been tested in preclinical and clinical trials for breast cancer, where it has shown promising results.
properties
IUPAC Name |
4-(2,3-dimethylphenyl)-6-methoxypyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-5-4-6-10(9(8)2)11-7-12(17-3)16-13(14)15-11/h4-7H,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCISQWQVGFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NC(=N2)N)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)-6-methoxypyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.